molecular formula C20H20NP B12896490 Ethanamine, N-triphenylphosphoranylidene- CAS No. 47182-04-7

Ethanamine, N-triphenylphosphoranylidene-

Cat. No.: B12896490
CAS No.: 47182-04-7
M. Wt: 305.4 g/mol
InChI Key: HDISZNSQGZXVLN-UHFFFAOYSA-N
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Description

Ethanamine, N-triphenylphosphoranylidene- is an organic compound with the molecular formula C20H20NP and a molecular weight of 305.3533 g/mol . It is characterized by the presence of a triphenylphosphoranylidene group attached to an ethanamine moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanamine, N-triphenylphosphoranylidene- can be synthesized through the reaction of triphenylphosphine with an appropriate ethanamine derivative under controlled conditions. The reaction typically involves the use of a base to deprotonate the ethanamine, followed by the addition of triphenylphosphine to form the desired product .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethanamine, N-triphenylphosphoranylidene- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Ethanamine, N-triphenylphosphoranylidene- include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of Ethanamine, N-triphenylphosphoranylidene- depend on the specific reaction type. For example, oxidation reactions yield phosphine oxides, while substitution reactions produce a variety of substituted phosphine derivatives .

Scientific Research Applications

Ethanamine, N-triphenylphosphoranylidene- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethanamine, N-triphenylphosphoranylidene- involves its interaction with various molecular targets and pathways. The triphenylphosphoranylidene group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows the compound to participate in a wide range of chemical transformations, making it valuable in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethanamine, N-triphenylphosphoranylidene- include:

Uniqueness

Ethanamine, N-triphenylphosphoranylidene- is unique due to its specific combination of an ethanamine moiety with a triphenylphosphoranylidene group. This structural feature imparts distinct reactivity and properties, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

47182-04-7

Molecular Formula

C20H20NP

Molecular Weight

305.4 g/mol

IUPAC Name

ethylimino(triphenyl)-λ5-phosphane

InChI

InChI=1S/C20H20NP/c1-2-21-22(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3

InChI Key

HDISZNSQGZXVLN-UHFFFAOYSA-N

Canonical SMILES

CCN=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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